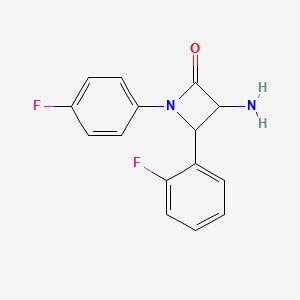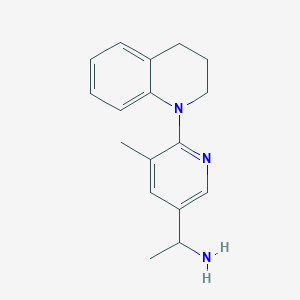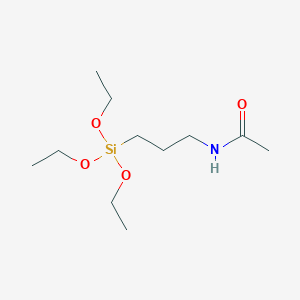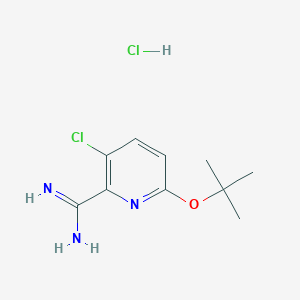
3-Quinolinecarbonitrile, 4-hydroxy-7-(1-methylethoxy)-6-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Quinolinecarbonitrile, 4-hydroxy-7-(1-methylethoxy)-6-nitro- is a complex organic compound belonging to the quinoline family Quinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 4-hydroxy-7-(1-methylethoxy)-6-nitro- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, hydrolysis, and cyclization. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
化学反应分析
Types of Reactions
3-Quinolinecarbonitrile, 4-hydroxy-7-(1-methylethoxy)-6-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen atom in the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides, amines, and thiols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields quinone derivatives, while reduction of the nitro group produces amino derivatives.
科学研究应用
3-Quin
属性
CAS 编号 |
919482-01-2 |
|---|---|
分子式 |
C13H11N3O4 |
分子量 |
273.24 g/mol |
IUPAC 名称 |
6-nitro-4-oxo-7-propan-2-yloxy-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C13H11N3O4/c1-7(2)20-12-4-10-9(3-11(12)16(18)19)13(17)8(5-14)6-15-10/h3-4,6-7H,1-2H3,(H,15,17) |
InChI 键 |
LAVCCJFCHCAZCI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C(C=C2C(=C1)NC=C(C2=O)C#N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




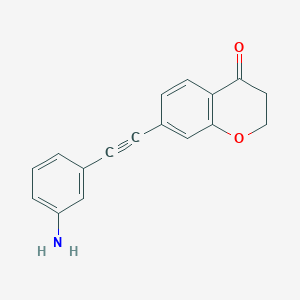



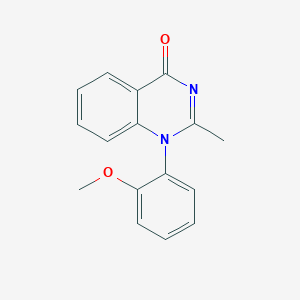
![N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11852779.png)
